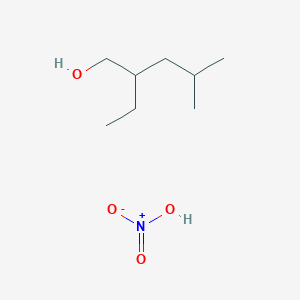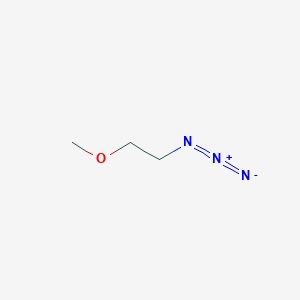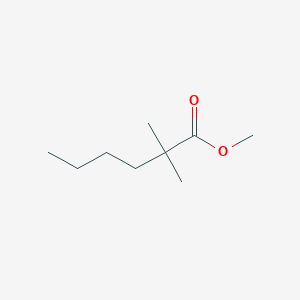
5-Chloro-3-methylpyridazine
Vue d'ensemble
Description
5-Chloro-3-methylpyridazine is a heterocyclic compound that has been extensively studied due to its potential applications in various scientific fields. This compound is a pyridazine derivative that contains a chlorine atom and a methyl group at the 5 and 3 positions, respectively.
Applications De Recherche Scientifique
Synthesis as an Intermediate for Pesticides and Antiviral Drugs
5-Chloro-3-methylpyridazine is recognized as an important intermediate in the synthesis of pesticides and antiviral drugs. Zhao Chun-shen (2009) discussed the synthesis of 3-chloro-5-methylpyridazine, a closely related compound, from citraconic anhydride through steps including chlorination, substitution, and oxidation reactions (Zhao Chun-shen, 2009). Similarly, Yang Shao-juan (2012) introduced a method for synthesizing 3-chloro-4-methylpyridazine, again an important intermediate for pesticides and antiviral drugs, starting from hydrazine hydrate and citraconic anhydride (Yang Shao-juan, 2012).
Inhibitor Adsorption in Steel Corrosion
A study by M. Bouklah et al. (2006) revealed that derivatives of pyridazine, such as 5-(2-chlorobenzyl)-6-methylpyridazine-3(2H)-thione, have a significant inhibitory effect on steel corrosion in acidic environments. This suggests potential applications in corrosion protection (M. Bouklah et al., 2006).
Applications in Organic Synthesis and Pharmaceutical Development
5-Chloro-3-methylpyridazine derivatives have been studied for their potential in organic synthesis and pharmaceutical development. For instance, D. Barlocco et al. (1999) synthesized a novel tricyclic heterocyclic system using a 6-methylpyridazin-3-one derivative, indicating the utility of pyridazine derivatives in developing adrenoceptor antagonists (D. Barlocco et al., 1999).
Purification and Separation Techniques
Research has also focused on the purification and separation techniques for pyridazine compounds. Su Li (2005) described methods for separating and purifying 2-Chloro-5-Trichloromethylpyridine, which is vital for the production of certain medicines and pesticides (Su Li, 2005).
Electrochemical Synthesis Methods
In the field of electrochemical synthesis, studies have shown efficient methods for preparing functionalized aryl- and heteroarylpyridazines. S. Sengmany et al. (2007) reported on a nickel-catalyzed electrochemical cross-coupling reaction involving 3-chloro-6-methylpyridazine, highlighting its utility in synthesizing various functionalized compounds (S. Sengmany et al., 2007).
Potential Anti-Inflammatory, Analgesic, and Antipyretic Activities
There is also research indicating the potential medical applications of pyridazine derivatives. R. Sofia et al. (1975) presented evidence of the effectiveness of certain pyridazine derivatives as anti-inflammatory and antipyretic agents (R. Sofia et al., 1975).
Propriétés
IUPAC Name |
5-chloro-3-methylpyridazine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H5ClN2/c1-4-2-5(6)3-7-8-4/h2-3H,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AJXZXNHHPNJZFO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CN=N1)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H5ClN2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
128.56 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-Chloro-3-methylpyridazine | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![N,N-Dimethyl-2-(((1S,2S,4R)-1,7,7-trimethyl-2-phenylbicyclo[2.2.1]heptan-2-yl)oxy)ethanamine](/img/structure/B3194129.png)










